molecular formula C11H10N4O3 B1390302 {4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid CAS No. 1183357-77-8

{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid

Cat. No. B1390302
M. Wt: 246.22 g/mol
InChI Key: KJVWVQWPFNVNOO-UHFFFAOYSA-N
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Description

“{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid” is a chemical compound with the molecular formula C11H10N4O3 and a molecular weight of 246.23 . It is used for proteomics research .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, pyrazolo[3,4-b]quinolinones were synthesized using pyridine-2-carboxylic acid (P2CA) as a catalyst. The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles selectively produced pyrazolo[3,4-b]quinolinones in excellent yield .

Scientific Research Applications

  • Siderophores in Environmental Sciences

    • Summary : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They have applications in environmental sciences, including biological pest control, ecological pollution remediation, and heavy metal ion removal .
    • Methods : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . They are secreted by microbes and plants to regulate bioavailable iron levels .
    • Results : Through a comprehensive analysis of the chemical properties and biological activities of siderophores, they have wide prospects in scientific research and practical applications .
  • Pyridine Derivatives in Medicinal Chemistry

    • Summary : Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
    • Methods : This involves synthesizing a variety of pyridine derivatives .
    • Results : The results of these applications are not specified in the source .
  • Pyridine Derivatives in Chemical Reactions

    • Summary : Magnetically recoverable nano-catalysts have been employed as catalysts in chemical reactions . Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities .
    • Methods : The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
    • Results : The results of these applications are not specified in the source .
  • Pyrazoloquinolinones Synthesis

    • Summary : Pyridine-2-carboxylic acid (P2CA) has been used as a green and efficient catalyst for the synthesis of pyrazoloquinolinones .
    • Methods : The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazoloquinolinones .
    • Results : The reaction yielded pyrazoloquinolinones in excellent yield (84–98%) .
  • Magnetically Recoverable Catalysts

    • Summary : Magnetically recoverable nano-catalysts have been employed as catalysts in chemical reactions . Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities .
    • Methods : The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
    • Results : The results of these applications are not specified in the source .
  • CO2 Adsorption and Conversion

    • Summary : Pyridine-functionalized porous organic polymers showed excellent CO2 uptake capacity .
    • Methods : The methods of application or experimental procedures are not specified in the source .
    • Results : The polymers performed well as supports for Ru (0) nanoparticles .
  • Pyrazoloquinolinones Synthesis

    • Summary : Pyridine-2-carboxylic acid (P2CA) has been used as a green and efficient catalyst for the synthesis of pyrazoloquinolinones .
    • Methods : The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazoloquinolinones .
    • Results : The reaction yielded pyrazoloquinolinones in excellent yield (84–98%) .
  • Squaric Acid Cocrystallization

    • Summary : Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) was used as a coformer to pyridine carboxylic acid cocrystallization .
    • Methods : Three newly prepared complexes were created: a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct, and two ionic complexes .
    • Results : X-ray structural analysis showed that picolinic acid exists in one of the complexes as a zwitterion .
  • Therapeutic Applications

    • Summary : Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .
    • Methods : This involves synthesizing a variety of pyridine derivatives .
    • Results : The results of these applications are not specified in the source .

properties

IUPAC Name

2-[4-(pyridine-2-carbonylamino)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c16-10(17)7-15-6-8(5-13-15)14-11(18)9-3-1-2-4-12-9/h1-6H,7H2,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVWVQWPFNVNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CN(N=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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